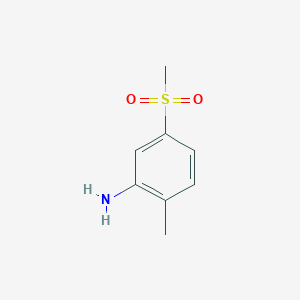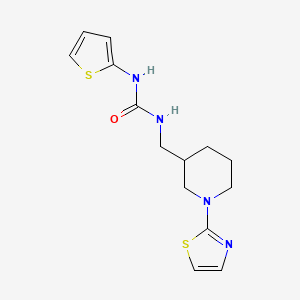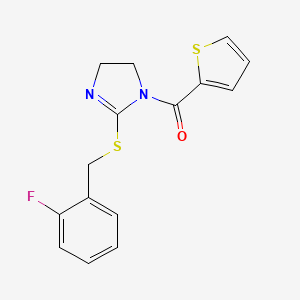![molecular formula C17H19N3O2S2 B2565364 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1421525-08-7](/img/structure/B2565364.png)
1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine”, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .
Aplicaciones Científicas De Investigación
Pharmacological Potential
Research on similar compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has shown significant pharmacological characteristics, particularly as a κ-opioid receptor (KOR) antagonist. These compounds exhibit high affinity for human, rat, and mouse KORs, with reduced affinity for μ-opioid receptors and negligible affinity for δ-opioid receptors. Such compounds have demonstrated potential in treating conditions like depression and addiction disorders, showing antidepressant-like efficacy and the ability to attenuate behavioral effects of stress. The ability to block KOR and MOR agonist-induced analgesia suggests their therapeutic potential in pain management and the treatment of opioid-related disorders (Grimwood et al., 2011).
Chemical Synthesis and Structural Analysis
Compounds with structural similarities have been synthesized and characterized, revealing insights into their chemical behavior and potential applications in medicinal chemistry. For instance, thioanalogues of N-1-methylanabasine and nicotine were synthesized, providing insights into their spectral characteristics and structural conformations through NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Wojciechowska-Nowak et al., 2011).
Anticancer Activity
Derivatives of similar structural frameworks have been evaluated for their anticancer activity. Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a sulfone moiety have shown promising results against human breast cancer cell lines. Such studies highlight the potential of these compounds in the development of new anticancer agents, offering a new avenue for therapeutic intervention (Al-Said et al., 2011).
Insecticidal Properties
Research into pyridine derivatives has also revealed their potential as insecticides. For example, certain pyridine derivatives have shown significant toxicity against the cowpea aphid, Aphis craccivora Koch, with some compounds exhibiting insecticidal activity comparable to or greater than commercial insecticides. This suggests potential agricultural applications for such compounds in pest management strategies (Bakhite et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces, using quantum chemical calculations and molecular dynamics simulations. These studies help in understanding the adsorption behaviors and binding energies of such compounds on metal surfaces, contributing to the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Mecanismo De Acción
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Indoles
, on the other hand, are bioactive aromatic compounds that have shown clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-4-2-12-23-16)20-10-5-14(6-11-20)13-19-9-7-15-3-1-8-18-17(15)19/h1-4,7-9,12,14H,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZRDJCIMNKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2565282.png)




![1-Oxaspiro[3.5]nonan-7-amine](/img/structure/B2565295.png)



![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565299.png)



![N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2565304.png)